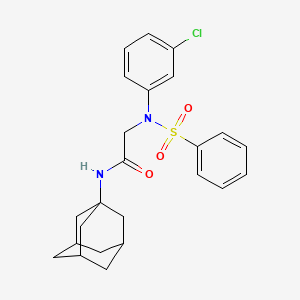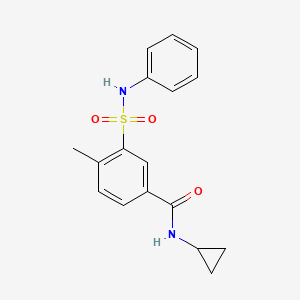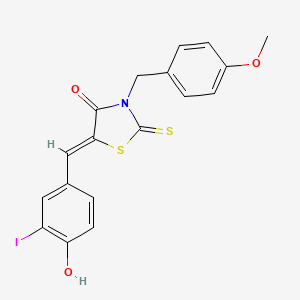![molecular formula C23H35NO6 B4949260 1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate](/img/structure/B4949260.png)
1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate, also known as A-401 or A-401 oxalate, is a synthetic compound that has been developed for research purposes. It is a potent and selective antagonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR), which is a promising target for the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate acts as a competitive antagonist of the α7nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. This receptor plays a critical role in the regulation of cognitive function, mood, and inflammation. By blocking the activity of the α7nAChR, 1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate can modulate the release of various neurotransmitters and cytokines, leading to its therapeutic effects.
Biochemical and Physiological Effects
1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate has been shown to improve cognitive function in various animal models of Alzheimer's disease, schizophrenia, and traumatic brain injury. It also has anxiolytic and antidepressant-like effects in animal models of anxiety and depression. Additionally, it has been shown to reduce inflammation and oxidative stress in various models of neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate is its high selectivity for the α7nAChR, which minimizes off-target effects. It also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, its potency and efficacy may vary depending on the specific model and experimental conditions used.
List of
Direcciones Futuras
1. Further investigation of the mechanism of action of 1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate and its effects on neurotransmitter release and synaptic plasticity.
2. Evaluation of the efficacy of 1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate in clinical trials for various neurological and psychiatric disorders.
3. Development of novel α7nAChR antagonists with improved potency and selectivity.
4. Investigation of the potential use of 1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate as a tool compound for studying the role of the α7nAChR in various physiological and pathological conditions.
5. Exploration of the potential therapeutic effects of 1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate in other disease models, such as cancer and autoimmune disorders.
Métodos De Síntesis
The synthesis of 1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate involves several steps, including the reaction of 4-allyl-2-methoxyphenol with 1-bromo-5-chloropentane, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting 4-methylpiperidine with the intermediate in the presence of oxalic acid.
Aplicaciones Científicas De Investigación
1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate has been extensively studied in preclinical models of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. It has been shown to improve cognitive function, reduce inflammation, and modulate neurotransmitter release in these models.
Propiedades
IUPAC Name |
1-[5-(2-methoxy-4-prop-2-enylphenoxy)pentyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO2.C2H2O4/c1-4-8-19-9-10-20(21(17-19)23-3)24-16-7-5-6-13-22-14-11-18(2)12-15-22;3-1(4)2(5)6/h4,9-10,17-18H,1,5-8,11-16H2,2-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUDXVHSCDZFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCCOC2=C(C=C(C=C2)CC=C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4949184.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B4949188.png)
![[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4949200.png)

![1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4949220.png)
![ethyl 4-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B4949224.png)
![N-[2-(1-piperidinyl)ethyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4949232.png)





![3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B4949292.png)
![1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4949294.png)